molecular formula C17H15BrClN7S B10921202 5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10921202
M. Wt: 464.8 g/mol
InChI Key: MFQPDTUYBGYHEA-UHFFFAOYSA-N
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Description

N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their coupling to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield dehalogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is unique due to its combination of pyrazole, thiadiazole, and benzyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material applications.

Properties

Molecular Formula

C17H15BrClN7S

Molecular Weight

464.8 g/mol

IUPAC Name

5-[1-(4-bromopyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15BrClN7S/c1-11(26-10-13(18)8-20-26)16-22-23-17(27-16)21-15-6-7-25(24-15)9-12-4-2-3-5-14(12)19/h2-8,10-11H,9H2,1H3,(H,21,23,24)

InChI Key

MFQPDTUYBGYHEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3Cl)N4C=C(C=N4)Br

Origin of Product

United States

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